molecular formula C11H9F3N2O B12886647 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-28-9

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B12886647
CAS No.: 119868-28-9
M. Wt: 242.20 g/mol
InChI Key: WTMDQBOILGRZKI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of both a trifluoromethyl group and a pyrazole ring makes it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often require a catalyst and may be carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as trifluoroacetic acid, hydrazine derivatives, and various catalysts are commonly used. Reaction conditions may include reflux, inert atmosphere, and specific temperature controls.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the pyrazole ring provides a stable framework for binding. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

119868-28-9

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-ol

InChI

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-6-9(17)10(15-16)11(12,13)14/h2-6,17H,1H3

InChI Key

WTMDQBOILGRZKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O

Origin of Product

United States

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